N-Desmethyldoxylamine

Description

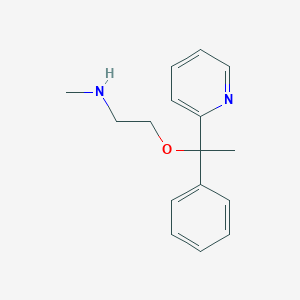

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCONERXBEFNHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000095 | |

| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78868-03-8 | |

| Record name | N-Desmethyldoxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLDOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36G349I9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Generation of N Desmethyldoxylamine

Synthetic Routes for N-Desmethyldoxylamine Production

The primary route for the chemical synthesis of this compound involves the removal of a methyl group from its parent compound, doxylamine (B195884).

Demethylation of Doxylamine: Reagents and Controlled Reaction Conditions

The demethylation of doxylamine to yield this compound is a well-established chemical transformation. This process typically involves the use of specific demethylating agents under carefully controlled reaction conditions to ensure selective removal of one methyl group from the tertiary amine.

One common method employs hydrobromic acid as the demethylating agent. The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758), within a controlled temperature range, often between 0 and 25°C. The concentration of the acid and the reaction time are critical parameters that need to be optimized to maximize the yield of the mono-demethylated product and minimize the formation of the di-demethylated by-product, N,N-didesmethyldoxylamine.

Other demethylating agents known in organic synthesis can also be applied, though their specific use for doxylamine may require further optimization. The choice of reagent and conditions is often dictated by the desired yield, purity, and scale of the synthesis.

Industrial Scale Synthetic Processes and Optimization Strategies

While specific proprietary details of industrial-scale synthesis of this compound are not extensively published, general principles of chemical process optimization can be applied. For large-scale production, the efficiency, safety, and cost-effectiveness of the synthesis are paramount.

Optimization strategies for the demethylation of doxylamine on an industrial scale would likely focus on:

Catalyst Selection and Optimization: Investigating alternative, more efficient, and recyclable catalysts to drive the demethylation reaction.

Process Control and Automation: Implementing real-time monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to maintain optimal conditions.

Flow Chemistry: Utilizing continuous flow reactors instead of batch processing can offer better heat and mass transfer, leading to improved consistency, safety, and yield. This approach allows for precise control over reaction times and temperatures.

Solvent and Reagent Recovery: Developing efficient methods for the recovery and reuse of solvents and unreacted starting materials to improve the economic and environmental footprint of the process.

Purification Techniques: Employing advanced purification methods like continuous chromatography to efficiently separate the desired product from by-products and impurities.

Synthesis of this compound-Related Compounds for Research Applications

For a comprehensive understanding of doxylamine metabolism and the biological activity of its metabolites, the synthesis of related compounds is essential. These include the fully demethylated analog, acetylated conjugates, and N-oxide derivatives.

Synthesis of N,N-Didesmethyldoxylamine

N,N-Didesmethyldoxylamine is the product of the removal of both methyl groups from doxylamine. researchgate.net Its synthesis can be achieved by extending the demethylation process of doxylamine. By using harsher reaction conditions, such as higher temperatures or a greater excess of the demethylating agent (e.g., hydrobromic acid), the complete demethylation to the secondary amine can be favored. researchgate.net The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion.

Synthesis of N-Acetyl Conjugates of Demethylated Metabolites

The N-acetyl conjugates of this compound and N,N-didesmethyldoxylamine are important metabolites identified in vivo. who.intnih.gov For research purposes, these compounds can be synthesized in the laboratory. The general principle of N-acetylation involves the reaction of the corresponding demethylated amine with an acetylating agent.

A common method for N-acetylation is the use of acetic anhydride or acetyl chloride in the presence of a base. The base, such as triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct of the reaction. The reaction is typically carried out in an inert solvent. The specific conditions, including temperature and reaction time, would be adjusted depending on the reactivity of the starting amine. The synthesis of these acetylated derivatives was crucial for their identification in metabolic studies. researchgate.net

Synthesis of N-Oxide Derivatives

Doxylamine can undergo oxidation at the tertiary nitrogen atom to form N-oxide derivatives. The synthesis of these compounds is valuable for studying this metabolic pathway. Two primary methods for the N-oxidation of doxylamine are:

Hydrogen Peroxide Method: This method involves treating doxylamine with hydrogen peroxide. The reaction is often carried out in the presence of a base. The mechanism proceeds through the formation of an N-hydroxy intermediate, which is then deprotonated to yield the stable N-oxide.

m-Chloroperbenzoic Acid (m-CPBA) Method: m-CPBA is a widely used and efficient reagent for the N-oxidation of tertiary amines. The reaction is typically performed by dissolving doxylamine in a suitable solvent, such as dichloromethane or ethanol, and then adding m-CPBA, often at a controlled temperature (e.g., 0-5°C). The reaction mixture is stirred until completion, followed by a work-up procedure to isolate and purify the N-oxide product.

The choice of method can depend on factors such as the desired scale of the reaction and the availability of reagents. Both methods provide a direct route to the N-oxide derivative for further study.

Synthesis of Ring-Hydroxylated Metabolites

The metabolism of this compound, much like its parent compound doxylamine, can involve hydroxylation at various positions on its aromatic rings. nih.gov The synthesis of these ring-hydroxylated metabolites is essential for their use as analytical standards in pharmacokinetic and metabolic studies. While specific, detailed synthetic pathways for ring-hydroxylated this compound are not extensively published in readily available literature, their preparation can be inferred from established principles of organic synthesis and findings from metabolic identification studies.

In vivo studies in animal models, such as Fischer 344 rats, have identified ring-hydroxylated products of both doxylamine and this compound as urinary metabolites. nih.gov These metabolites are often found conjugated with glucuronic acid. researchgate.netdocksci.com The identification of these compounds has been facilitated by techniques like thermospray/mass spectrometry, which can detect characteristic ions indicating hydroxylation on the phenyl or pyridinyl ring system. researchgate.net For instance, the ion at m/z 198 is considered characteristic of a ring-hydroxylated 1-phenyl-1-(2-pyridinyl)ethyl cation, a key fragment in the mass spectral analysis of these metabolites. researchgate.net

The chemical synthesis of these metabolites for use as reference compounds would logically involve the introduction of a hydroxyl group onto a suitable precursor of this compound. This could be achieved through several established methods for aromatic hydroxylation. Depending on the desired position of the hydroxyl group (on the phenyl or pyridine ring), different strategies would be employed, such as:

Electrophilic Aromatic Substitution: Direct hydroxylation of the aromatic rings can be challenging due to issues with regioselectivity and over-oxidation. However, under carefully controlled conditions using specific oxidizing agents, it may be feasible.

Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halide) is present on the aromatic ring of a precursor molecule, it could be displaced by a hydroxide (B78521) or protected-hydroxyl group.

Synthesis from a Hydroxylated Starting Material: A more controlled and common approach involves starting the synthesis with a pre-hydroxylated building block, such as a hydroxylated bromobenzene (B47551) or 2-bromopyridine (B144113) derivative. This precursor would then be carried through the subsequent steps to construct the final this compound structure.

These hydroxylated metabolites are often found in biological systems as glucuronide conjugates. nih.govresearchgate.netdocksci.com The synthesis of these conjugates would involve an additional step where the synthesized hydroxylated metabolite is enzymatically or chemically coupled with a protected glucuronic acid derivative, followed by deprotection to yield the final glucuronide.

Synthesis of Chiral and Isotopic Analogs (e.g., (R)-Desmethyl Doxylamine, Deuterated Variants) for Analytical and Mechanistic Studies

The preparation of chiral and isotopically labeled analogs of this compound is critical for detailed pharmacokinetic, metabolic, and mechanistic studies. These analogs allow researchers to differentiate between enantiomers and to trace the metabolic fate of the molecule without the interference of endogenous compounds.

Chiral Analogs:

This compound possesses a chiral center at the carbon atom connecting the phenyl and pyridyl rings. The synthesis of specific enantiomers, such as (R)-Desmethyl Doxylamine, is important for evaluating the stereospecificity of its biological activity and metabolism. The synthesis of the individual enantiomers of the parent compound, doxylamine, has been achieved through methods like Sharpless asymmetric dihydroxylation and the use of novel chiral auxiliaries, which can produce the desired enantiomer with a high degree of enantiomeric excess. researchgate.net A similar strategic approach can be applied to the synthesis of chiral this compound.

One reported chiral derivative is N-Nitroso N-Desmethyl Doxylamine, which is chemically identified as the (R)-enantiomer. synzeal.comchemwhat.com This indicates that synthetic routes to enantiomerically pure forms of this compound derivatives are established.

Isotopic Analogs (Deuterated Variants):

Deuterium-labeled this compound is a powerful tool in metabolic research. The replacement of hydrogen with deuterium (B1214612) atoms creates a heavier, stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. This "heavy" standard can be distinguished from the "light," unlabeled endogenous or administered compound, allowing for precise quantification.

A specific deuterated and chiral analog, N-Nitroso-N-Desmethyl-Doxylamine-D5, has been synthesized. synzeal.com In this molecule, five hydrogen atoms on the phenyl ring are replaced with deuterium. The chemical name for this compound is (R)-N-Methyl-N-(2-(1-(phenyl-d5)-1-(pyridin-2-yl)ethoxy)ethyl)nitrous amide. synzeal.com

The synthesis of deuterated amines can be achieved through various methods:

Use of Deuterated Reagents: A common strategy involves incorporating deuterium from commercially available deuterated starting materials or reagents. For example, deuterated methylamine (B109427) or dimethylamine (B145610) can be used as building blocks. researchgate.net Reagents like deuterated sodium borohydride (B1222165) or lithium aluminum deuteride (B1239839) can be used for the reductive amination of a suitable ketone precursor.

Isotopic Exchange: Under certain conditions, hydrogen atoms in a molecule can be exchanged for deuterium from a deuterium source like heavy water (D₂O) or deuterated solvents (e.g., CD₃OD), often catalyzed by an acid or a metal. nih.gov

Reductive Deuteration: Ynamides can be treated with a mixture of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1) to produce amines with deuterium incorporated at specific positions. nih.gov

The development of these synthetic methods provides researchers with essential tools to investigate the complex pharmacology and toxicology of this compound.

Research Findings on this compound Analogs

| Compound ID | Analog Type | Synthetic Approach Highlights | Key Application |

| 1 | (R)-Desmethyl Doxylamine | Chiral | Synthesis likely involves asymmetric methods or resolution of a racemic mixture to isolate the (R)-enantiomer. |

| 2 | N-Nitroso-N-Desmethyl-Doxylamine-D5 | Chiral, Deuterated | Synthesis utilizes a phenyl-d5 precursor to introduce the deuterium label into the (R)-enantiomer. synzeal.com |

Metabolic Pathways and Biotransformation Research of N Desmethyldoxylamine

Hepatic N-Demethylation Pathways of Doxylamine (B195884) to N-Desmethyldoxylamine

The primary route of doxylamine metabolism involves hepatic N-demethylation, a process catalyzed by cytochrome P450 (CYP) enzymes in the liver. wikipedia.orgdrugs.com This pathway is responsible for the initial conversion of doxylamine into its N-demethylated metabolites.

The initial and a major metabolic step is the removal of one methyl group from the tertiary amine of doxylamine, resulting in the formation of the primary metabolite, this compound. nih.govoup.comresearchgate.net This N-dealkylation reaction is a common metabolic pathway for many xenobiotics containing amine functional groups. nih.govresearchgate.net Research has identified this compound in various species, including humans, rats, and monkeys, following the administration of doxylamine. tandfonline.comtandfonline.com In vitro studies using rat-liver homogenates have also confirmed the formation of this compound. tandfonline.com

Table 1: Research Findings on Primary N-Demethylation of Doxylamine

| Species | Key Findings | Reference |

| Human | Identification of this compound in urine. | tandfonline.comnih.gov |

| Rhesus Monkey | This compound is a major metabolite, accounting for 20% of the administered radiolabeled dose in urine. | nih.govoup.com |

| Rat | This compound detected in urine and in vitro with liver homogenates. | tandfonline.com |

Following the formation of this compound, a subsequent N-demethylation can occur. This sequential process involves the removal of the remaining methyl group, leading to the formation of N,N-Didesmethyldoxylamine. nih.govoup.comresearchgate.net This metabolite has been identified in the urine of humans, rats, and monkeys, indicating that this is a conserved metabolic pathway across these species. tandfonline.comtandfonline.comnih.gov In studies with rhesus monkeys, N,N-Didesmethyldoxylamine accounted for 17% of the administered dose found in urine. nih.govoup.com

Table 2: Research Findings on Sequential N-Demethylation to N,N-Didesmethyldoxylamine

| Species | Key Findings | Reference |

| Human | Identification of N,N-Didesmethyldoxylamine in urine. | tandfonline.comnih.gov |

| Rhesus Monkey | N,N-Didesmethyldoxylamine is a major metabolite, representing 17% of the administered radiolabeled dose in urine. | nih.govoup.com |

| Rat | N,N-Didesmethyldoxylamine detected in urine. | tandfonline.com |

Identification and Characterization of Ancillary Metabolic Pathways

In addition to N-demethylation, this compound and its parent compound, doxylamine, undergo further metabolic transformations through several ancillary pathways. These include N-acetylation, N⁺-glucuronidation, and side-chain cleavage.

N-acetyl conjugates of both this compound and N,N-Didesmethyldoxylamine have been identified, representing a significant ancillary metabolic pathway. tandfonline.comnih.gov This acetylation of primary and secondary aliphatic amines in vivo has been reported in humans, rats, and monkeys. tandfonline.comtandfonline.comnih.gov In humans, the N-acetyl conjugates of both demethylated metabolites were identified in urine. tandfonline.comnih.gov In rats, the N-acetyl conjugates of both metabolites were found in urine and also identified in in vitro studies. tandfonline.com However, in monkeys, only the N-acetyl conjugate of N,N-Didesmethyldoxylamine was detected in the urine. tandfonline.com

Glucuronidation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. For doxylamine and its demethylated metabolites, this occurs via N⁺-glucuronidation, forming a quaternary ammonium-linked glucuronide. oup.comnih.gov This pathway has been identified in humans, where approximately 1% of an oral dose of doxylamine was recovered in the urine as quaternary ammonium-linked glucuronides. nih.gov Studies in Fischer 344 rats have identified doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide as conjugated metabolites. researchgate.netnih.gov The formation of N⁺-glucuronides is a common metabolic pathway for many H1 antihistamines containing a tertiary amine group. tandfonline.comhelsinki.fi

A major metabolic pathway for doxylamine, particularly in the rhesus monkey, involves the cleavage of the ether side-chain. nih.govoup.com This process, occurring through direct side-chain oxidation and/or deamination, leads to the formation of various side-chain cleavage products. nih.govoup.com In one study, these products accounted for 31% of the administered radiolabeled dose in the urine of rhesus monkeys. nih.govoup.com The identified products of this pathway include 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid and 1-[1-phenyl-1-(2-pyridinyl)ethoxy] methanol. nih.gov

N-Oxidation Pathways

N-oxidation represents a significant, albeit often minor, metabolic pathway for xenobiotics containing nitrogen atoms, including secondary amines like this compound. This biotransformation process involves the enzymatic addition of an oxygen atom to the nitrogen, leading to the formation of N-oxides. While specific studies focusing exclusively on the N-oxidation of this compound are limited, the metabolic fate of its parent compound, doxylamine, and general principles of secondary amine metabolism provide insights into this pathway.

Research on doxylamine metabolism has identified the formation of doxylamine N-oxide, indicating that the tertiary amine group of the parent drug is susceptible to N-oxidation. For secondary amines such as this compound, N-oxidation can also occur, typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMO). The process for secondary amines can lead to the formation of hydroxylamines as intermediates. These hydroxylamines can be relatively unstable and may undergo further oxidation to form nitrones. This pathway generally occurs to a lesser extent than oxidative dealkylation and deamination. The potential N-oxidation of this compound would result in the formation of N-desmethyl-doxylamine N-oxide, a more polar metabolite readily available for excretion.

Ring Hydroxylation Mechanisms

Ring hydroxylation is a crucial phase I metabolic reaction that introduces a hydroxyl group onto an aromatic ring of a drug molecule, thereby increasing its polarity and facilitating its excretion. For this compound, which contains both a phenyl and a pyridine (B92270) ring, this pathway is a key step in its biotransformation.

Studies conducted in Fischer 344 rats have successfully isolated and identified ring-hydroxylated products of both doxylamine and this compound, confirming the occurrence of this metabolic route. researcher.life The general mechanism for metabolic aromatic hydroxylation is initiated by the cytochrome P450 enzyme system. nih.gov This process involves the formation of a highly reactive epoxide, or arene oxide, intermediate across one of the double bonds of the aromatic ring. nih.gov This intermediate is unstable and can undergo a spontaneous rearrangement to form a more stable arenol (B1447636) (phenolic) product. nih.gov In the case of this compound, this would result in the formation of a hydroxyl group on either the phenyl or the pyridine ring. The specific position of hydroxylation is influenced by the electronic properties of the substituents on the ring.

Excretion Research of this compound and its Metabolites

The elimination of this compound and its subsequent metabolites from the body is primarily achieved through renal excretion. The biotransformation pathways, such as N-oxidation, ring hydroxylation, and conjugation, produce more polar, water-soluble compounds that are more readily filtered by the kidneys and excreted in the urine.

Renal Elimination Studies

Studies investigating the metabolism of doxylamine have provided significant data on the renal elimination of its metabolites, including this compound. Research in Fischer 344 rats, following the oral administration of radiolabeled doxylamine succinate (B1194679), quantified the excretion of its metabolites. researcher.liferesearchgate.net

In these studies, a significant portion of the administered dose was recovered in the urine, highlighting the importance of the renal route for elimination. researchgate.net The cumulative urinary and fecal elimination of nonconjugated metabolites, including this compound, was measured at different doses. researcher.life Furthermore, conjugated metabolites, such as N-desmethyl-doxylamine O-glucuronide, were also identified and quantified in both urine and feces, with the urinary route being predominant for the elimination of these conjugated forms as well. researchgate.netresearchgate.net

The table below summarizes the cumulative excretion data for doxylamine's nonconjugated metabolites in Fischer 344 rats, which includes this compound. researcher.life

| Dose | Sex | Route | % of Total Recovered Dose (Mean ± SD) |

| 13.3 mg/kg | Male | Urinary | 44.4 ± 4.4 |

| 13.3 mg/kg | Female | Urinary | 36.0 ± 5.8 |

| 133 mg/kg | Male | Urinary | 38.7 ± 2.7 |

| 133 mg/kg | Female | Urinary | 41.4 ± 1.0 |

The following table presents the cumulative excretion data for the conjugated metabolites of doxylamine, including N-desmethyl-doxylamine O-glucuronide, in Fischer 344 rats. researchgate.netresearchgate.net

| Dose | Sex | Route | % of Total Recovered Dose (Mean ± SD) |

| 13.3 mg/kg | Male | Urinary & Fecal | 44.4 ± 4.2 |

| 13.3 mg/kg | Female | Urinary & Fecal | 47.3 ± 8.1 |

| 133 mg/kg | Male | Urinary & Fecal | 55.2 ± 2.6 |

| 133 mg/kg | Female | Urinary & Fecal | 47.9 ± 2.5 |

These studies underscore that renal elimination is a major pathway for both this compound and its conjugated metabolites.

Detection and Identification in Biological Matrices

The detection and identification of this compound in biological matrices are essential for metabolic and pharmacokinetic studies. Urine is the primary biological matrix in which this compound and its metabolites have been identified. nih.govnih.gov

Various analytical techniques have been employed for the separation and identification of these compounds. Gas-liquid chromatography (g.l.c.) and high-performance liquid chromatography (h.p.l.c.) have been used to separate the metabolites present in urine samples. nih.gov Following separation, mass spectrometry (MS) is a powerful tool for the definitive identification of the chemical structures of these metabolites. nih.govnih.gov The fragmentation patterns observed in the mass spectra provide crucial information for structural elucidation.

To aid in the confirmation of the structures, chemical derivatization techniques are often used. Methylation and acetylation of the metabolites can alter their chromatographic behavior and mass spectral fragmentation in a predictable way, thus providing additional evidence for their identification. The synthesis of authentic reference standards of the metabolites, such as this compound, is also a critical step for unambiguous confirmation.

The table below lists the analytical methods used for the detection of this compound.

| Analytical Technique | Biological Matrix | Purpose |

| Gas-Liquid Chromatography (g.l.c.) | Urine | Separation |

| High-Performance Liquid Chromatography (h.p.l.c.) | Urine | Separation |

| Mass Spectrometry (MS) | Urine | Identification |

| Chemical Derivatization (Methylation, Acetylation) | - | Structural Confirmation |

Enzymology and Drug Metabolizing Enzyme Interactions with N Desmethyldoxylamine

Role of Cytochrome P450 (CYP) Enzymes in N-Desmethyldoxylamine Formation

The formation of this compound from doxylamine (B195884) is an oxidative metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov These enzymes are the principal catalysts for the metabolism of a vast number of xenobiotics. nih.gov The identification of the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding interindividual variability in metabolic clearance. nih.gov

The process of N-demethylation involves the oxidative removal of a methyl group from a nitrogen atom, a common pathway for the biotransformation of compounds containing tertiary amine groups, such as doxylamine. nih.govresearchgate.net While direct studies exhaustively detailing the specific CYP contributions to doxylamine N-demethylation are not extensively published, significant insights can be drawn from research on structurally similar first-generation antihistamines, such as diphenhydramine, and other compounds that undergo N-demethylation.

Research into the metabolism of analogous compounds suggests that the N-demethylation of doxylamine is likely mediated by several CYP isoforms. For the structurally related antihistamine diphenhydramine, N-demethylation is catalyzed by multiple enzymes, with CYP2D6 identified as the primary high-affinity isoform. nih.gov Other isoforms, including CYP1A2, CYP2C9, and CYP2C19, also contribute, typically as lower-affinity enzymes. nih.gov Given the structural similarities, it is probable that these same enzymes play a role in the formation of this compound.

CYP2D6 : This highly polymorphic enzyme is a key player in the metabolism of many drugs containing a basic nitrogen atom. nih.govnih.gov It is proposed to be the high-affinity enzyme responsible for doxylamine demethylation, meaning it would be the primary contributor at lower, therapeutic concentrations of the drug. nih.gov

CYP2C9 : As one of the most abundant CYP2C enzymes in the liver, CYP2C9 is known to metabolize a wide array of drugs, including catalyzing the N-demethylation of several basic compounds. nih.govnih.gov Its involvement would represent a lower-affinity pathway.

CYP1A2 and CYP2C19 : These enzymes have also been identified as contributors to the N-demethylation of similar amines and are likely to play a secondary, low-affinity role in the metabolism of doxylamine. nih.govresearchgate.net

The potential contributions of these key CYP isoforms to the N-demethylation of doxylamine are summarized in the table below.

| CYP Isoform | Potential Role in Doxylamine Demethylation | Affinity Level (Inferred) | Supporting Evidence Basis |

|---|---|---|---|

| CYP2D6 | Primary metabolic pathway | High | Studies on diphenhydramine show CYP2D6 has the highest activity for N-demethylation. nih.govnih.gov |

| CYP2C9 | Secondary metabolic pathway | Low | Known to catalyze N-demethylation of basic drugs and contributes to diphenhydramine metabolism. nih.govnih.gov |

| CYP1A2 | Secondary metabolic pathway | Low | Identified as a low-affinity component in diphenhydramine N-demethylation. nih.gov |

| CYP2C19 | Secondary metabolic pathway | Low | Contributes to the metabolism of doxepin and diphenhydramine. nih.govresearchgate.net |

Enzyme reaction phenotyping is a critical in vitro process used to identify the specific enzymes responsible for a drug's metabolic pathways. nih.govyoutube.com This is essential for predicting the potential for drug interactions. youtube.com Standard approaches involve two complementary methods:

Recombinant Enzymes : Incubating the parent drug (doxylamine) with a panel of individual, cDNA-expressed human CYP isoforms to directly measure the formation of the metabolite (this compound) by each enzyme. nih.govenamine.net This method allows for a clear determination of which enzymes are capable of catalyzing the reaction.

Chemical Inhibition in Human Liver Microsomes (HLM) : HLM contains a full complement of drug-metabolizing enzymes. bioivt.com In this approach, doxylamine is incubated with HLM in the presence and absence of potent, isoform-selective chemical inhibitors. enamine.netbioivt.com A significant reduction in the formation of this compound in the presence of an inhibitor points to the importance of that specific CYP isoform in the metabolic pathway. enamine.net

For this compound, a reaction phenotyping study would typically involve incubating doxylamine with recombinant CYP2D6, CYP1A2, CYP2C9, CYP2C19, and CYP3A4, among others. enamine.net Concurrently, inhibition studies in HLM using selective inhibitors (e.g., quinidine for CYP2D6, sulfaphenazole for CYP2C9) would be performed to confirm the contributions of these enzymes in a more complex, physiological matrix. nih.govresearchgate.net

Enzyme Induction Studies in Preclinical Models

Enzyme induction is a process where exposure to a chemical (inducer) results in an increased expression and activity of drug-metabolizing enzymes. nih.gov This can accelerate the metabolism of the inducer itself or other co-administered drugs, potentially leading to reduced therapeutic efficacy. Preclinical studies are vital for assessing the induction potential of new chemical entities.

Preclinical research in B6C3F1 mice has demonstrated that doxylamine is a phenobarbital-type inducer of hepatic microsomal enzymes. nih.gov In a study where mice were exposed to doxylamine in their diet for up to 15 days, dose-dependent increases in total liver microsomal cytochrome P450 content were observed (up to 2.6-fold). nih.gov

The investigation revealed a distinct pattern of CYP isoform induction:

Marked Induction : A significant increase was seen in the activity of CYP2B enzymes. This was confirmed by measuring the O-dealkylation of 7-pentoxyresorufin (up to a 38-fold increase) and the 16β-hydroxylation of testosterone (up to a 6.9-fold increase), both of which are specific markers for CYP2B activity. nih.gov

Modest Induction : A moderate increase in the activity of CYP3A and CYP2A enzymes was also noted. nih.gov

No Induction : Doxylamine did not appear to induce enzymes in the CYP1A, CYP2E, or CYP4A subfamilies. nih.gov

| CYP Subfamily | Induction Response to Doxylamine (in mice) | Marker Activity Change |

|---|---|---|

| CYP2B | Marked Induction | Up to 38-fold increase |

| CYP3A | Modest Induction | Not quantified |

| CYP2A | Modest Induction | Not quantified |

| CYP1A | No apparent induction | No change |

| CYP2E | No apparent induction | No change |

| CYP4A | No apparent induction | No change |

In addition to inducing CYP enzymes, some microsomal enzyme inducers can also increase the activity of UDP-glucuronosyltransferases (UGTs), which are responsible for Phase II conjugation reactions. nih.govdoi.org An important substrate for these enzymes is the thyroid hormone thyroxine (T4). nih.gov Induction of T4 glucuronidation can enhance its elimination, leading to a decrease in serum T4 levels and a compensatory increase in thyroid-stimulating hormone (TSH). nih.govnih.gov

The same preclinical study in mice that investigated CYP induction also assessed the effect of doxylamine on thyroid hormone metabolism. The results showed that doxylamine treatment led to an approximately 50% increase in thyroxine-glucuronosyltransferase activity. nih.gov This enzymatic change was associated with physiological consequences, including significant decreases in serum T4 levels and a corresponding four-fold increase in TSH levels. nih.gov These findings are consistent with the hypothesis that doxylamine enhances the activity of hepatic enzymes involved in the metabolic clearance of T4. nih.gov

Kinetic Characterization of Enzyme-Metabolite Interactions

The kinetic characterization of an enzymatic reaction provides quantitative measures of the affinity of an enzyme for its substrate and the maximum rate at which the reaction can occur. These parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), are fundamental to understanding and predicting metabolic rates.

Kₘ (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity between the enzyme and its substrate; a lower Kₘ indicates a higher affinity.

Vₘₐₓ (Maximum Velocity) : Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Intrinsic Clearance (CLᵢₙₜ) : Calculated as the ratio Vₘₐₓ/Kₘ, this value represents the theoretical rate of metabolism at non-saturating substrate concentrations and is a key parameter for predicting in vivo clearance.

| Kinetic Parameter | Description | Significance in Metabolite Formation |

|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at half-maximal velocity; indicates enzyme-substrate affinity. | A low Kₘ for doxylamine suggests the enzyme is efficient at forming this compound even at low drug concentrations. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of metabolite formation when the enzyme is saturated with substrate. | Defines the upper limit of this compound formation by a specific enzymatic pathway. |

| CLᵢₙₜ (Intrinsic Clearance) | Ratio of Vₘₐₓ to Kₘ; measures the enzyme's catalytic efficiency at low substrate concentrations. | Used to predict the rate of this compound formation under physiological conditions and to estimate hepatic clearance. |

In Vitro Drug-Drug Interaction Potential Research Related to this compound Metabolism

In vitro studies are a cornerstone of drug development, providing critical early insights into the potential for a new chemical entity to cause drug-drug interactions (DDIs). These interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another, potentially leading to therapeutic failure or adverse effects. Research into the DDI potential of a metabolite like this compound focuses on its capacity to act as either an inhibitor or an inducer of key drug-metabolizing enzymes.

These assessments are typically conducted using various in vitro systems, such as human liver microsomes, hepatocytes, or recombinant human enzymes. frontiersin.orgmdpi.com By incubating this compound with these systems, researchers can determine if it affects the metabolic pathways of other probe substrates, thereby predicting its DDI risk before clinical trials.

The primary families of enzymes evaluated in DDI studies are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

Cytochrome P450 (CYP) Enzymes

The CYP enzymes are a group of heme-containing enzymes that play a central role in Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast number of drugs. mdpi.com The CYP1, CYP2, and CYP3 families are particularly important for xenobiotic metabolism. mdpi.com

Inhibition: A compound can inhibit a CYP enzyme, slowing the metabolism of other drugs cleared by that same enzyme. This can lead to elevated plasma concentrations of the co-administered drug, increasing the risk of toxicity.

Induction: Conversely, a compound can induce the expression of a CYP enzyme, accelerating the metabolism of other drugs. This can decrease the efficacy of a co-administered drug by reducing its plasma concentration.

Specific in vitro studies detailing the direct inhibitory or inductive effects of this compound on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are not widely reported in the scientific literature. The parent compound, doxylamine, is known to have numerous drug interactions, though many are pharmacodynamic in nature, such as additive sedation with other CNS depressants. drugs.comdrugs.comnih.gov

UDP-glucuronosyltransferase (UGT) Enzymes

UGTs are Phase II metabolic enzymes that catalyze the conjugation of a glucuronic acid moiety to a substrate. criver.com This process, known as glucuronidation, generally increases the water solubility of compounds, facilitating their excretion from the body. criver.com The UGT1A and UGT2B families are the most significant for drug metabolism. plu.mx

Inhibition and Induction: Similar to CYPs, UGT enzymes can be inhibited or induced by drugs, leading to clinically relevant DDIs. criver.comresearchgate.net UGT inhibition can impair the clearance of drugs that primarily undergo glucuronidation, while induction can enhance their elimination. nih.gov

There is a lack of specific published research on the potential of this compound to act as an inhibitor or inducer of UGT enzymes. However, it has been reported that N-dealkylated metabolites of doxylamine can be further metabolized through the formation of N-acetyl conjugates in humans, which is another Phase II metabolic pathway. nih.gov This indicates that this compound is a substrate for further biotransformation, though its specific interactions with UGT pathways remain to be fully characterized.

Table 2: Summary of Potential Interactions with Drug-Metabolizing Enzymes

| Enzyme Family | Type of Interaction | Potential Clinical Consequence |

|---|---|---|

| Cytochrome P450 (CYP) | Inhibition | Decreased metabolism of co-administered drugs, potentially leading to increased toxicity. |

| Induction | Increased metabolism of co-administered drugs, potentially leading to decreased efficacy. | |

| UDP-glucuronosyltransferase (UGT) | Inhibition | Decreased clearance of co-administered drugs that undergo glucuronidation, increasing exposure. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Doxylamine |

| Sildenafil |

| UDP-glucuronic acid |

| Acetaminophen |

| Codeine |

| Zidovudine |

| Carbamazepine |

| Lorazepam |

| Propafenone |

| Diflunisal |

| Morphine |

| Naproxen |

| Temazepam |

| Amitriptyline |

| Ketoconazole |

| Quinidine |

Receptor Binding and Pharmacological Mechanism Research of N Desmethyldoxylamine

Histamine (B1213489) H1 Receptor Interaction Studies

Doxylamine (B195884), the parent compound of N-Desmethyldoxylamine, is a potent histamine H1 receptor antagonist, which is the primary mechanism for its antihistaminic and sedative effects. wikipedia.orgnih.gov This action involves selectively binding to H1 receptors without activating them, thereby blocking the effects of endogenous histamine. hpra.iehpra.ie As a direct metabolite, this compound is presumed to retain activity at the H1 receptor, but specific studies to characterize its binding properties are not extensively detailed in the available literature.

First-generation antihistamines like doxylamine act as inverse agonists or antagonists at the histamine H1 receptor. wikipedia.org This competitive inhibition prevents histamine from binding and initiating the cascade of allergic symptoms. pharmacompass.com The antagonistic properties of this compound at the H1 receptor have not been specifically characterized in published studies. Research would be required to determine if it acts as a competitive or non-competitive antagonist and to elucidate the specifics of its interaction with the receptor binding site.

Table 1: Comparative Histamine H1 Receptor Binding Affinities (Illustrative)

This table illustrates the type of data required for a comparative analysis. Specific binding affinity values for this compound are not currently available in the cited literature.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Doxylamine | Human H1 | 42 wikipedia.org |

| This compound | Human H1 | Data not available |

| Diphenhydramine | Human H1 | Data not available |

| Cetirizine | Human H1 | Data not available |

Anticholinergic Property Investigations

Many first-generation H1 antagonists, including doxylamine, are known to possess significant anticholinergic properties by acting as antagonists at muscarinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov This activity is responsible for side effects such as dry mouth and urinary retention. scribd.com Doxylamine demonstrates binding affinity for multiple muscarinic receptor subtypes, with Ki values of 490 nM for M1, 2100 nM for M2, 650 nM for M3, 380 nM for M4, and 180 nM for M5 receptors. wikipedia.org There is a lack of specific research investigating the anticholinergic profile of this compound, and its binding affinities for muscarinic receptors have not been published.

Mechanistic Research of Sedative Properties in Preclinical Models

The pronounced sedative effects of doxylamine are a hallmark of its classification as a first-generation antihistamine. nih.govscholaris.ca This central nervous system depression is attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors within the brain. hpra.ie While this compound is a known metabolite found in plasma, preclinical studies specifically examining its ability to induce sedation or its mechanism of action within the central nervous system have not been reported. science.gov Determining whether this metabolite contributes to the sedative profile of doxylamine would require further preclinical investigation.

Advanced Receptor Binding Assay Methodologies

Receptor binding assays are fundamental tools for characterizing the interaction between a ligand, such as this compound, and its target receptor. These assays typically utilize a radiolabeled ligand to quantify binding affinity and receptor density.

Radioligand binding assays are considered the gold standard for measuring the affinity of a compound for a receptor. giffordbioscience.com The development of such an assay for this compound would involve several key steps. A suitable radioligand, often labeled with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), would need to be synthesized or identified. oncodesign-services.com

The process includes:

Saturation Assays: To determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), experiments are performed with increasing concentrations of the radioligand. giffordbioscience.com

Competition Assays: To determine the binding affinity (Ki) of an unlabeled compound like this compound, a fixed concentration of a radioligand is used along with varying concentrations of the unlabeled test compound. giffordbioscience.com

Assay Optimization: Critical parameters such as incubation time, temperature, buffer composition, and methods for separating bound from free radioligand (e.g., filtration or scintillation proximity assays) must be carefully optimized to ensure robust and reproducible results. giffordbioscience.comnih.gov

While the principles of these assays are well-established, specific protocols optimized for the study of this compound have not been described in the scientific literature.

Applications of Scintillation Proximity Assay (SPA) in Receptor Studies

Scintillation Proximity Assay (SPA) is a powerful and versatile technology used extensively in drug discovery and pharmacological research for studying ligand-receptor interactions. This homogeneous assay format eliminates the need for a physical separation of bound and free radioligand, which is a requirement in traditional filtration binding assays, thereby streamlining the process and making it highly amenable to high-throughput screening (HTS). nih.govnih.gov

The fundamental principle of SPA involves the use of microscopic beads that contain a scintillant. These beads are coated with molecules that can capture receptor membranes or purified receptors. When a radiolabeled ligand binds to the receptor on the bead, it comes into close enough proximity to the scintillant to excite it, resulting in the emission of light that can be detected. Radioligand molecules that remain free in the solution are too far away to cause this effect, thus no light is produced from the unbound ligand. researchgate.net

Key Applications in Receptor Pharmacology:

High-Throughput Screening (HTS): SPA is widely used to screen large compound libraries for potential new drugs by identifying molecules that can displace a known radioligand from a target receptor. researchgate.net

Affinity Determination: The technology allows for the determination of binding affinities (Ki or IC50 values) of unlabeled compounds by measuring their ability to compete with a radioligand for the receptor binding site.

Kinetic Studies: SPA can be adapted to measure the association and dissociation rates of ligands, providing valuable insights into the kinetics of the ligand-receptor interaction. This real-time kinetic analysis is an advantage over traditional methods. nih.gov

Functional Assays: A common application is the [35S]GTPγS binding assay, which measures the activation of G protein-coupled receptors (GPCRs). In this setup, agonist binding to the receptor stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, a process that can be monitored using SPA. nih.gov

The robustness and efficiency of SPA make it an ideal technique for characterizing the receptor binding profiles of metabolites like this compound, allowing for a direct comparison with the parent compound.

Utilization of Fluorescence-Based Techniques for Receptor Dynamics

Fluorescence-based techniques offer a non-radioactive and highly sensitive approach to studying the dynamic aspects of receptor pharmacology in real-time and in living cells. These methods provide detailed information on ligand binding, conformational changes in the receptor, and receptor-protein interactions.

Fluorescence Polarization (FP):

Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled ligand to a larger molecule, such as a receptor. The principle is based on the rotational speed of molecules. A small, fluorescently labeled ligand tumbles rapidly in solution and, when excited with polarized light, emits depolarized light. Upon binding to a much larger receptor protein, its rotation slows down significantly, and the emitted light remains more polarized. cam.ac.uknih.gov This change in polarization is directly proportional to the fraction of bound ligand.

Applications of FP in Receptor Studies:

Binding Affinity Measurement: FP is used to determine the dissociation constant (Kd) of ligand-receptor interactions. nih.gov

Competitive Binding Assays: By using a fluorescent ligand and a library of unlabeled compounds, FP can be used in a high-throughput format to identify compounds that compete for the same binding site. researchgate.net

Thermodynamic Analysis: By performing FP measurements at different temperatures, it is possible to determine the thermodynamic parameters of binding, including changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). nih.gov

Fluorescence Resonance Energy Transfer (FRET):

Fluorescence Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorophores, a "donor" and an "acceptor," that are in close proximity (typically 10-100 Å). thermofisher.com When the donor fluorophore is excited, it can transfer its energy non-radiatively to the acceptor if the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. thermofisher.com The efficiency of FRET is highly dependent on the distance between the two fluorophores, making it a "spectroscopic ruler." libretexts.org

Applications of FRET in Receptor Dynamics:

Ligand-Receptor Interaction: FRET can be used to monitor the binding of a fluorescent ligand to a receptor labeled with another fluorophore. nih.gov

Receptor Dimerization: By labeling receptor monomers with donor and acceptor fluorophores, FRET can be used to study the formation and dynamics of receptor dimers or oligomers upon ligand binding.

Conformational Changes: Placing donor and acceptor fluorophores at different positions within a single receptor allows for the detection of ligand-induced conformational changes in real-time within living cells. nih.gov This can help to differentiate the structural changes induced by full agonists versus partial agonists. nih.gov

Receptor-Effector Interactions: FRET is a powerful tool to study the interaction of receptors with downstream signaling molecules, such as G proteins or arrestins.

These fluorescence-based techniques provide a sophisticated and detailed view of receptor pharmacology and are invaluable for characterizing the specific interactions of compounds like this compound with their biological targets.

Advanced Analytical Methodologies for N Desmethyldoxylamine Research

Chromatography-Mass Spectrometry Techniques

The coupling of chromatography's separation power with the sensitive and specific detection capabilities of mass spectrometry provides the foundation for modern bioanalytical research on N-Desmethyldoxylamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the quantitative determination of this compound in biological samples such as plasma and urine. The development of a robust LC-MS/MS method involves the careful optimization of chromatographic conditions and mass spectrometric parameters to achieve high sensitivity, specificity, and throughput.

Method development typically begins with selecting a suitable reversed-phase HPLC column, often a C18, to separate this compound from its parent drug, doxylamine (B195884), and other metabolites. The mobile phase composition, usually a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or formic acid), is optimized through gradient elution to ensure sharp, symmetrical peaks and adequate retention times. nih.gov

The mass spectrometer, often a triple quadrupole instrument, is operated in positive electrospray ionization (ESI) mode. Specificity is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov

Validation is performed according to regulatory guidelines to ensure the method is reliable and reproducible. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, and matrix effect.

Interactive Data Table: Typical LC-MS/MS Validation Parameters for a Metabolite Assay

| Parameter | Acceptance Criteria | Typical Result for this compound Analysis |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | > 0.996 |

| LLOQ | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ± 20% | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 7% |

| Inter-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 8% |

| Intra-day Accuracy (%RE) | ± 15% (except LLOQ ± 20%) | -5% to +6% |

| Inter-day Accuracy (%RE) | ± 15% (except LLOQ ± 20%) | -7% to +4% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |

| Recovery | Consistent and reproducible | > 85% |

High-Performance Liquid Chromatography (HPLC) for Metabolic Profiling and Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, serves as a fundamental technique for the metabolic profiling of doxylamine. nih.gov It is used to separate this compound from the parent drug and other potential metabolites in biological fluids. In research settings, fractions can be collected after HPLC separation for subsequent identification by other techniques, such as mass spectrometry or NMR. researchgate.net

For quantification, a stability-indicating HPLC method can be developed to measure this compound in the presence of its degradation products. semanticscholar.org The method typically employs a reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol. semanticscholar.org Detection is commonly performed at a wavelength where the pyridine (B92270) chromophore of the molecule absorbs, such as 262 nm. semanticscholar.org While less sensitive than LC-MS/MS, validated HPLC-UV methods are robust and cost-effective for analyzing higher concentration samples. impactfactor.org

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography/Flame Ionization Detection (GC/FID) Applications

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for quantifying volatile organic compounds. ufl.edu The FID exhibits high sensitivity towards compounds with carbon-hydrogen bonds but has limited response to molecules without them. phenomenex.com Its direct application to this compound is uncommon due to the compound's low volatility and polar nature.

For GC analysis, this compound would typically require a chemical derivatization step to increase its thermal stability and volatility. This process, however, adds complexity and potential variability to the sample preparation workflow. Therefore, while GC-FID is a staple in many analytical laboratories for other applications, it is not the preferred method for analyzing this compound, with liquid chromatography techniques being far more prevalent.

Thermospray Mass Spectrometry (TSP/MS and TSP/MS/MS) for Metabolite Analysis

Thermospray (TSP) ionization was an important "soft ionization" technique that served as an early, effective interface between HPLC and mass spectrometry. For doxylamine metabolite analysis, TSP/MS has proven highly useful. The technique provides molecular weight information by generating protonated molecules, [M+H]⁺, for metabolites like this compound. nih.govoup.com

Research has demonstrated the utility of TSP/MS and TSP/MS/MS for characterizing biologically derived doxylamine metabolites. nih.gov In one study, TSP/MS/MS analysis of the [M+H]⁺ ions of ring-hydroxylated this compound provided characteristic fragment ions that aided in its structural confirmation. nih.gov This approach allows for the direct analysis of metabolites in complex biological matrices following HPLC separation, demonstrating the value of TSP/MS for metabolic studies. nih.govnih.gov

Advanced Mass Spectrometry Ionization and Fragmentation Studies

Investigating the ionization and fragmentation behavior of this compound is crucial for developing specific and reliable mass spectrometric methods.

Chemical Ionization Mass Spectrometry (CIMS) using Methane or Ammonia

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that results in less fragmentation and a more abundant molecular ion peak compared to electron impact (EI) ionization, making it valuable for molecular weight determination. The choice of reagent gas, such as methane or ammonia, can control the energetics of the ionization process. researchgate.net

Ammonia and methane CIMS have been successfully employed to identify non-conjugated metabolites of doxylamine, which would include this compound. researchgate.net These reagent gases react with the analyte molecule in the gas phase to produce quasi-molecular ions. For a basic compound like this compound, proton transfer from the reagent gas plasma is the dominant mechanism, leading to the formation of a stable [M+H]⁺ ion. Comparing the fragmentation patterns produced by different reagent gases can provide additional structural information. researchgate.net

Fast Atom Bombardment (FAB) Mass Spectrometry for Molecular Weight and Exact Mass Determination

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry particularly suited for non-volatile and thermally unstable compounds like this compound. creative-proteomics.comwikipedia.orglibretexts.org In this method, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily through protonation or deprotonation. libretexts.org

For this compound, FAB-MS is instrumental in determining its molecular weight with high precision. The technique typically produces quasimolecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. creative-proteomics.comwikipedia.orgtaylorandfrancis.com The observation of the [M+H]⁺ ion allows for the direct and accurate determination of the compound's monoisotopic mass. High-resolution FAB-MS can further provide the exact mass of the molecule, which is invaluable for confirming its elemental composition. taylorandfrancis.com This capability helps to distinguish this compound from other compounds with the same nominal mass but different atomic compositions.

Table 1: Application of FAB-MS for this compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Type | Soft Ionization | Minimizes fragmentation, preserving the molecular ion for accurate molecular weight determination. |

| Primary Ions | [M+H]⁺ (positive ion mode) | Allows for the direct measurement of the protonated molecule's mass. |

| [M-H]⁻ (negative ion mode) | Provides complementary information on the deprotonated molecule. | |

| Matrix | Glycerol, 3-nitrobenzyl alcohol | Dissolves the polar analyte and facilitates the ionization process. |

| Resolution | High Resolution | Enables the determination of the exact mass, confirming the elemental formula (C₁₆H₂₀N₂O). |

Elucidation of Fragmentation Pathways for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation by analyzing fragmentation patterns. gre.ac.uk While FAB is a soft ionization technique, some fragmentation does occur, and collision-induced dissociation (CID) can be used to systematically break down the parent ion. gre.ac.uk The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

For this compound, the fragmentation pattern is dictated by its core structure, which includes a pyridine ring, a phenyl ring, an ether linkage, and a secondary amine group. Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage for amines. libretexts.orgmiamioh.edu This would result in the loss of an ethyl group or the cleavage of the bond connecting the nitrogen to the rest of the molecule.

Ether Bond Cleavage: The C-O bond of the ether can break, leading to fragments corresponding to the pyridyl-phenyl-methoxy portion and the ethylamine side chain. libretexts.org

Pyridine and Phenyl Ring Fragmentation: Characteristic losses from the aromatic rings can also be observed, further confirming their presence.

By piecing together the observed fragment ions, a definitive structural confirmation of this compound can be achieved. This process is analogous to solving a puzzle, where each fragment represents a piece of the original molecular structure.

Table 2: Predicted Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Description of Loss |

|---|---|---|

| Parent Ion [M+H]⁺ | C₁₆H₂₁N₂O⁺ | Protonated this compound |

| Fragment A | C₁₄H₁₆NO⁺ | Loss of the ethylamine moiety via alpha-cleavage. |

| Fragment B | C₇H₇O⁺ | Cleavage of the ether bond, resulting in a methoxyphenyl fragment. |

| Fragment C | C₅H₅N⁺ | Fragment corresponding to the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. libretexts.orgresearchgate.netjchps.comresearcher.life It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net Both ¹H NMR and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine and phenyl rings, the methoxy group protons, and the aliphatic protons of the ethylamine side chain. Spin-spin splitting patterns would reveal which protons are adjacent to one another.

¹³C NMR: This method detects the carbon nuclei and provides information about the number of chemically distinct carbon atoms. libretexts.org The spectrum would show separate signals for each carbon in the aromatic rings, the methoxy carbon, and the carbons in the side chain, confirming the carbon skeleton of the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the final structure.

Application of Isotopic Labeling (e.g., ¹⁴C) for Tracing Metabolite Formation

Isotopic labeling is a powerful method used to trace the metabolic fate of a drug within a biological system. nih.govnih.govmdpi.com By introducing an isotope, such as the radioactive carbon-14 (¹⁴C), into the parent drug molecule (Doxylamine), researchers can follow its transformation into metabolites.

In the context of this compound research, a study would involve synthesizing ¹⁴C-labeled Doxylamine and administering it to a biological system. After a period of time, biological samples (e.g., plasma, urine) are collected and analyzed. The presence of radioactivity in a fraction identified as this compound provides direct and conclusive evidence that it is a metabolite of Doxylamine. This technique is highly sensitive and allows for the quantification of the extent of metabolic conversion. While stable isotopes like ¹³C and ¹⁵N are now more commonly used with MS and NMR detection, ¹⁴C labeling with radiometric detection remains a classic and definitive method for metabolic pathway analysis. nih.gov

Method Validation and Robustness Studies

Analytical method validation is the process of demonstrating that a specific analytical procedure is suitable for its intended purpose. demarcheiso17025.comchemrj.orgiosrphr.orgjddtonline.info It is a critical requirement in pharmaceutical analysis to ensure the reliability and consistency of analytical data. chemrj.orgiosrphr.org For this compound, any quantitative method must undergo rigorous validation.

Determination of Limit of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics of a quantitative analytical method. scispace.comeflm.eu

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.de

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. eflm.euloesungsfabrik.de

Several methods can be used to determine LOD and LOQ, as outlined by regulatory guidelines.

Table 3: Methods for Determining LOD and LOQ

| Method | Description | Formula (Typical) |

|---|---|---|

| Visual Evaluation | Determination of the minimum concentration at which the analyte can be visually distinguished from the background noise. | N/A |

| Signal-to-Noise Ratio | Comparison of the signal from a sample with a known low concentration of analyte with that of a blank sample. loesungsfabrik.de | LOD ≈ 3 x (Signal/Noise) LOQ ≈ 10 x (Signal/Noise) |

| Based on Standard Deviation of the Response and the Slope | Based on the standard deviation of blank measurements or the standard deviation of the y-intercept of a regression line. | LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S) (σ = standard deviation of the response, S = slope of the calibration curve) |

For a related N-desmethyl metabolite, LOD and LOQ values have been reported in the range of 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity achievable with modern chromatographic methods coupled with mass spectrometry. lcms.cz

Establishment of Calibration Curves with Certified Reference Standards

To ensure accurate quantification, a calibration curve must be established using certified reference standards of this compound. demarcheiso17025.com This process involves preparing a series of standards at different known concentrations spanning the expected range of the samples. chemrj.org Each standard is then analyzed, and the instrument response is measured.

The data are plotted with the instrument response on the y-axis and the concentration on the x-axis. A linear regression analysis is typically performed to generate a calibration curve and its corresponding equation (y = mx + c). The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be close to 1. lcms.cz For assay tests, regulatory guidelines often require a minimum range of 80 to 120 percent of the test concentration. chemrj.org Once the method is validated, the concentration of this compound in unknown samples can be accurately calculated by measuring their response and interpolating the concentration from the calibration curve.

Table 4: Example Calibration Curve Data for this compound

| Standard Concentration (ng/mL) | Instrument Response (e.g., Peak Area) |

|---|---|

| 0.1 | 5,250 |

| 0.5 | 24,980 |

| 1.0 | 51,100 |

| 5.0 | 255,400 |

| 10.0 | 509,800 |

| Regression Equation | Response = 51000 * Concentration + 200 |

| Coefficient of Determination (R²) | 0.9995 |

Implementation of Internal Standards for Matrix Effect Correction

In the quantitative analysis of this compound, particularly in complex biological matrices such as plasma or urine, liquid chromatography-mass spectrometry (LC-MS) methods are frequently employed for their high sensitivity and selectivity. gassnova.nomdpi.comnih.gov However, a significant challenge in LC-MS-based bioanalysis is the phenomenon known as the matrix effect. nih.govnih.govchromatographyonline.com The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components of the sample matrix. chromatographyonline.comchromatographyonline.com This can lead to inaccurate and imprecise quantification of this compound. nih.gov

To compensate for this variability, an internal standard (IS) is incorporated into the analytical method. nih.gov The ideal internal standard for LC-MS analysis is a stable isotope-labeled (SIL) analog of the analyte. nih.govchromatographyonline.com For the analysis of this compound, a SIL version of the parent drug, such as Doxylamine-d5, is often used. researchgate.netnih.gov The underlying principle is that the SIL IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, including its behavior in the mass spectrometer's ion source. nih.gov Consequently, any matrix-induced ionization suppression or enhancement affects both the analyte and the IS to the same degree. By calculating the ratio of the analyte's response to the IS's response, the variability caused by the matrix effect is normalized, leading to accurate and reliable quantification. csic.es

The selection and implementation of an appropriate internal standard are critical steps in method development. The IS is added at a known, constant concentration to all samples, including calibrators, quality controls, and unknown study samples, typically during the initial sample preparation stage. This ensures that the IS compensates for variability not only from the matrix effect but also from sample preparation steps like liquid-liquid extraction or solid-phase extraction. nih.gov

The effectiveness of an internal standard in correcting for matrix effects is a key parameter evaluated during method validation. nih.gov This is often assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. chromatographyonline.com The internal standard normalized matrix effect should be consistent across different sources or lots of the biological matrix to ensure the method's ruggedness. nih.gov

| Internal Standard Type | Example | Rationale for Use | Reference |

|---|---|---|---|

| Stable Isotope-Labeled Analyte | Doxylamine-d5 | Co-elutes with and has nearly identical physicochemical properties to the analyte, providing the most effective correction for matrix effects and variability in sample processing and ionization. | researchgate.netnih.gov |

| Structural Analog | Diphenhydramine | Used when a stable isotope-labeled standard is unavailable. It should have similar chromatographic retention, extraction recovery, and ionization response to the analyte. However, it may not perfectly mimic the analyte's behavior in the ion source. | N/A |

Forced Degradation Studies for Method Robustness

Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods for this compound. nih.govresearchgate.net The purpose of these studies is to intentionally degrade the this compound molecule under conditions more severe than those it would encounter during manufacturing or storage. nih.govsgs.com This helps to identify potential degradation products, understand degradation pathways, and, most importantly, demonstrate the specificity of the analytical method. nih.govscispace.com A robust, stability-indicating method must be able to resolve the intact analyte peak from any peaks corresponding to its degradation products, ensuring that the measurement of the analyte is not affected by their presence. researchgate.net

Forced degradation studies for this compound, often inferred from studies on its parent compound doxylamine, typically involve subjecting the analyte to a range of stress conditions as recommended by regulatory bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net These conditions include:

Acid Hydrolysis: Treatment with acids such as hydrochloric acid (e.g., 0.1 M HCl). nih.govresearchgate.net

Base Hydrolysis: Exposure to basic conditions, for example, using sodium hydroxide (B78521) (e.g., 0.1 M NaOH). nih.govresearchgate.net Studies on doxylamine have shown it to be particularly susceptible to alkaline degradation. researchgate.net

Oxidation: The use of oxidizing agents like hydrogen peroxide (e.g., 3-30% H₂O₂). nih.gov Amines are known to be susceptible to oxidation, potentially forming N-oxides. nih.gov

Thermal Degradation: Exposing the analyte in both solid and solution forms to high temperatures (e.g., 80°C). researchgate.net

Photodegradation: Exposing the analyte to light sources, including UV and visible light, to assess its photostability. nih.govresearchgate.net

Following exposure to these stress conditions, the samples are analyzed by the developed method, typically a reverse-phase HPLC method with UV or MS detection. researchgate.net The chromatograms are examined to assess the separation between the main this compound peak and any newly formed peaks of degradation products. Peak purity analysis, often using a photodiode array (PDA) detector or mass spectrometry, is performed to confirm that the analyte peak is spectrally pure and free from co-eluting degradants. sgs.com This process confirms the method's specificity and robustness, providing confidence that it can accurately quantify this compound in the presence of its degradation products during routine analysis and long-term stability studies. researchgate.netsgs.com

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Hydrolysis of the ether linkage. | nih.govresearchgate.net |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Significant degradation, potentially involving cleavage of the molecule. Doxylamine shows major degradation under alkaline stress. | researchgate.net |

| Oxidation | 3-30% H₂O₂, room temperature | Formation of N-oxide derivatives due to the tertiary amine group. | nih.gov |

| Thermal | Dry heat (e.g., 80°C) | General decomposition; dependent on the solid-state stability of the molecule. | |

| Photolytic | Exposure to UV/Visible light (ICH specified conditions) | Photochemical degradation, which can involve various reactions depending on the light-absorbing parts of the molecule. | nih.gov |

In Vitro and Preclinical Modeling for N Desmethyldoxylamine Research

Utilization of Isolated Hepatocytes for Metabolism Studies

Isolated hepatocytes are a fundamental in vitro tool for investigating the hepatic metabolism of xenobiotics, including the formation of N-desmethyldoxylamine from its parent compound, doxylamine (B195884). These cells, being the primary site of drug metabolism in the liver, contain a full complement of phase I and phase II drug-metabolizing enzymes, offering a highly relevant physiological system for metabolic studies. thermofisher.comresearchgate.net

Research utilizing isolated rat hepatocytes has successfully demonstrated the biotransformation of doxylamine into its metabolites. nih.govsigmaaldrich.com When [14C]-labeled doxylamine succinate (B1194679) was incubated with isolated rat hepatocytes, several metabolites observed in in vivo studies were generated, including this compound. nih.govsigmaaldrich.com This confirms the crucial role of hepatic enzymes in the N-demethylation pathway of doxylamine. nih.gov Similarly, studies using rat-liver homogenate, a preparation containing liver enzymes, also identified this compound as a metabolite. nih.gov